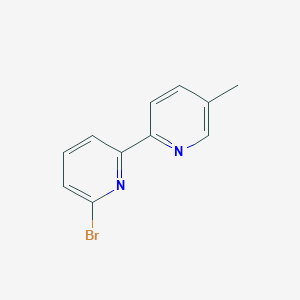![molecular formula C11H11NO2S B061358 [(1-methyl-1H-indol-3-yl)thio]acetic acid CAS No. 187030-12-2](/img/structure/B61358.png)
[(1-methyl-1H-indol-3-yl)thio]acetic acid
Übersicht
Beschreibung
[(1-methyl-1H-indol-3-yl)thio]acetic acid is a compound with the CAS Number: 187030-12-2 . It has a molecular weight of 221.28 . The IUPAC name for this compound is [ (1-methyl-1H-indol-3-yl)sulfanyl]acetic acid . It is stored at room temperature and is available in solid form .
Synthesis Analysis
The synthesis of compounds similar to [(1-methyl-1H-indol-3-yl)thio]acetic acid has been reported. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization . Another synthetic route involved the formation of intermediate hydrazides, their condensation with carbon disulfide, and intramolecular cyclization to corresponding 5-[(1H-indol-3-yl)methyl]-1,3,4-oxadiazole-2(3H)-thiones .
Molecular Structure Analysis
The InChI code for [(1-methyl-1H-indol-3-yl)thio]acetic acid is 1S/C11H11NO2S/c1-12-6-10(15-7-11(13)14)8-4-2-3-5-9(8)12/h2-6H,7H2,1H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical And Chemical Properties Analysis
[(1-methyl-1H-indol-3-yl)thio]acetic acid is a solid at room temperature . It has a molecular weight of 221.28 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives, including [(1-methyl-1H-indol-3-yl)thio]acetic acid, have shown potential as antiviral agents . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported to have inhibitory activity against influenza A .
Anti-inflammatory Properties
Indole derivatives are known to possess anti-inflammatory properties . This suggests that [(1-methyl-1H-indol-3-yl)thio]acetic acid could potentially be used in the treatment of inflammatory conditions.
Anticancer Applications
Indole derivatives have been applied in the treatment of cancer cells . A specific compound, 7d, induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin . This suggests that [(1-methyl-1H-indol-3-yl)thio]acetic acid could potentially have anticancer applications.
Anti-HIV Properties
Indole derivatives have shown potential as anti-HIV agents . This suggests that [(1-methyl-1H-indol-3-yl)thio]acetic acid could potentially be used in the treatment of HIV.
Antioxidant Activity
Indole derivatives are known to possess antioxidant properties . This suggests that [(1-methyl-1H-indol-3-yl)thio]acetic acid could potentially be used as an antioxidant.
Antimicrobial Properties
Indole derivatives have shown potential as antimicrobial agents . This suggests that [(1-methyl-1H-indol-3-yl)thio]acetic acid could potentially be used in the treatment of microbial infections.
Antitubercular Activity
Indole derivatives have shown potential as antitubercular agents . This suggests that [(1-methyl-1H-indol-3-yl)thio]acetic acid could potentially be used in the treatment of tuberculosis.
Antidiabetic Applications
Indole derivatives have shown potential as antidiabetic agents . This suggests that [(1-methyl-1H-indol-3-yl)thio]acetic acid could potentially be used in the treatment of diabetes.
Wirkmechanismus
Target of Action
Indole derivatives, which this compound is a part of, are known to play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
It’s worth noting that certain indole derivatives have been found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit polymerization of tubulin . These actions are consistent with the way colchicine, a well-known anti-inflammatory and anti-cancer drug, works .
Biochemical Pathways
Indole derivatives are known to affect various biological pathways, particularly those related to cell growth and proliferation .
Pharmacokinetics
The compound’s molecular weight is 22128 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Certain indole derivatives have been found to induce cell apoptosis and inhibit cell proliferation .
Action Environment
It’s worth noting that the compound is a solid at room temperature , which may influence its stability and efficacy under different environmental conditions.
Safety and Hazards
Specific safety and hazard information for [(1-methyl-1H-indol-3-yl)thio]acetic acid is not available in the search results. However, it is always recommended to handle chemicals with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection, and ensuring adequate ventilation .
Zukünftige Richtungen
The future directions for [(1-methyl-1H-indol-3-yl)thio]acetic acid and related compounds could involve further development of tubulin polymerization inhibitors . These compounds could potentially be used in the treatment of diseases where cell division is a key factor, such as cancer.
Eigenschaften
IUPAC Name |
2-(1-methylindol-3-yl)sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-12-6-10(15-7-11(13)14)8-4-2-3-5-9(8)12/h2-6H,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPGVQNKZXBQPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344296 | |
| Record name | [(1-methyl-1H-indol-3-yl)thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
187030-12-2 | |
| Record name | [(1-methyl-1H-indol-3-yl)thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



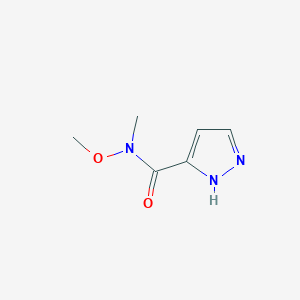
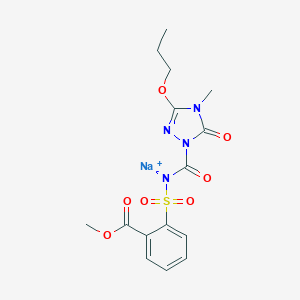


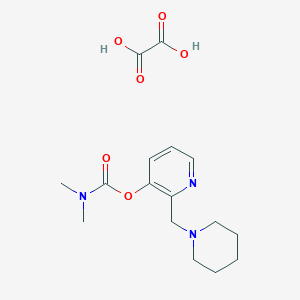
![1-[(1R,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone](/img/structure/B61289.png)

![1-[4-(Bromomethyl)phenyl]-1H-pyrrole](/img/structure/B61292.png)

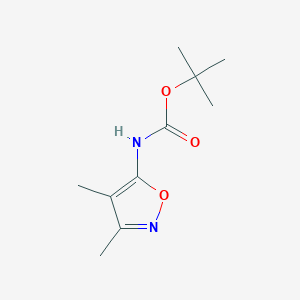
![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2alpha,5alpha)-(9CI)](/img/structure/B61300.png)
